molecular formula C13H18ClNO2 B1661547 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride CAS No. 92041-22-0

3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride

Cat. No.: B1661547
CAS No.: 92041-22-0
M. Wt: 255.74
InChI Key: XNHVBEDUPULMOF-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride is a synthetic compound that has garnered attention in recent years due to its potential therapeutic effects. It belongs to the class of phenylpropanoids and is structurally similar to the neurotransmitter dopamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at 180°C for 1 hour to yield the intermediate derivatives . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as mentioned above. The process is scaled up to accommodate higher volumes, and additional purification steps are incorporated to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride has a wide range of scientific research applications, including but not limited to:

    Chemistry: It is used as a reference standard in pharmaceutical testing and as a precursor for the synthesis of other bioactive compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride involves its interaction with molecular targets and pathways in the body. It is structurally similar to dopamine, which suggests that it may interact with dopamine receptors and influence neurotransmitter signaling. The exact molecular targets and pathways involved are still under investigation, but preliminary research indicates that it may modulate neuronal activity and exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride include other phenylpropanoids and pyrrolidine derivatives. Some examples are:

    3-Phenylpropanoic acid: A simpler phenylpropanoid with similar structural features.

    Pyrrolidine: A basic nitrogen heterocycle that forms the core structure of the compound.

    Dopamine: A neurotransmitter with structural similarities to the compound.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the phenylpropanoid and pyrrolidine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHVBEDUPULMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92041-22-0
Record name 1-Pyrrolidinepropionic acid, β-phenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92041-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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